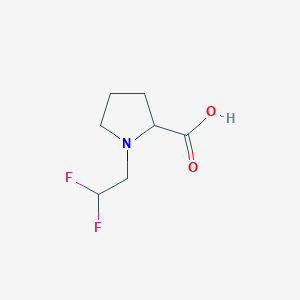

1-(2,2-Difluoroethyl)proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFVURVOWEOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation Via Solid Phase Peptide Synthesis Spps :once the Protected 1 2,2 Difluoroethyl Proline Monomer is Synthesized, It Can Be Incorporated into a Peptide Sequence Using Standard Spps Protocols.

Resin Attachment: The C-terminal amino acid of the desired peptide is first attached to a solid resin support. uchicago.edu

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed, typically with a base like piperidine, to expose a free amine. nih.gov

Coupling: The protected 1-(2,2-Difluoroethyl)proline is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin. The activated carboxyl group of the fluorinated proline reacts with the free amine on the growing peptide chain to form a new peptide bond. sigmaaldrich.com

Washing and Repetition: After the coupling reaction, the resin is thoroughly washed to remove excess reagents. The deprotection and coupling steps are then repeated with the next amino acid in the sequence until the desired peptide is fully assembled.

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid), to yield the final product. nih.gov

Due to the steric hindrance of the N-alkyl group, the coupling step involving this compound may be slower than for standard amino acids, potentially requiring longer reaction times, double coupling, or the use of more potent coupling reagents to ensure complete reaction. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

A complete NMR analysis of 1-(2,2-Difluoroethyl)proline would involve acquiring and interpreting one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

¹³C NMR: This spectrum would show the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be crucial. It would provide information on the chemical environment of the fluorine nuclei and their coupling to neighboring protons and carbons.

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the proline ring and the difluoroethyl substituent.

The proline ring is known to undergo conformational exchange. Dynamic NMR studies, which involve acquiring spectra at different temperatures, could provide insights into the energy barriers and kinetics of these conformational changes in this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

Different ionization techniques can be employed to generate ions for mass analysis, each providing complementary information.

ESI (Electrospray Ionization): A soft ionization technique ideal for polar molecules, which would likely produce a strong signal for the protonated molecule [M+H]⁺ of this compound.

APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar compounds, it can also provide molecular ion information.

EI (Electron Ionization): A harder ionization technique that causes extensive fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule by analyzing the masses of the fragments.

X-ray Crystallography for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound. By diffracting X-rays off the crystal lattice, a detailed electron density map can be generated, revealing the precise positions of all atoms in the solid state. This would provide unambiguous information about bond lengths, bond angles, and the conformation of the this compound molecule in the crystalline form.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The fundamental geometry of the proline ring is anticipated to remain largely intact. The pyrrolidine (B122466) ring typically adopts a slightly bent envelope conformation. nih.gov The introduction of the N-substituent may influence the degree of this puckering. Computational modeling and flexible-geometry conformational energy maps suggest that relaxation of bond lengths and angles can have a significant effect on the conformational energy of proline derivatives. nih.gov

Below is a table of representative bond lengths, bond angles, and torsion angles for the core proline structure, based on data for L-proline, which serve as a baseline for understanding this compound.

| Parameter | Atoms Involved | Typical Value (L-proline) | Expected Influence of 2,2-Difluoroethyl Group |

| Bond Lengths (Å) | |||

| Cα - Cβ | ~1.53 | Minimal change | |

| Cβ - Cγ | ~1.52 | Minimal change | |

| Cγ - Cδ | ~1.52 | Minimal change | |

| Cδ - N | ~1.48 | Possible slight elongation due to inductive effects | |

| N - Cα | ~1.48 | Possible slight elongation due to inductive effects | |

| C-F (difluoroethyl) | - | ~1.35 (Typical C-F bond length) | |

| Bond Angles (°) ** | |||

| N - Cα - Cβ | ~104 | Minor alterations due to ring pucker adjustment | |

| Cα - Cβ - Cγ | ~105 | Minor alterations due to ring pucker adjustment | |

| Cβ - Cγ - Cδ | ~105 | Minor alterations due to ring pucker adjustment | |

| Cγ - Cδ - N | ~106 | Minor alterations due to ring pucker adjustment | |

| Cδ - N - Cα | ~108 | Potential increase due to steric hindrance from the substituent | |

| Torsion Angles (°) ** | |||

| χ1 (N-Cα-Cβ-Cγ) | Varies with pucker | Influenced by the substituent's steric and electronic properties | |

| χ2 (Cα-Cβ-Cγ-Cδ) | Varies with pucker | Influenced by the substituent's steric and electronic properties | |

| χ3 (Cβ-Cγ-Cδ-N) | Varies with pucker | Influenced by the substituent's steric and electronic properties | |

| χ4 (Cγ-Cδ-N-Cα) | Varies with pucker | Influenced by the substituent's steric and electronic properties |

Note: The values for L-proline are approximate and can vary between different crystal structures and conformations. The expected influence of the 2,2-difluoroethyl group is a theoretical projection.

Investigation of Intermolecular Interactions in the Crystalline State

The crystalline architecture of this compound would be dictated by a network of intermolecular interactions. In its zwitterionic form, which is common for amino acids, strong N-H···O hydrogen bonds between the protonated amine and the deprotonated carboxylate groups of adjacent molecules are expected to be a primary structure-directing feature, leading to the formation of sheets or chains. nih.gov

Furthermore, hydrophobic interactions between the pyrrolidine rings and the ethyl chains can also influence the supramolecular assembly. nih.gov The interplay of these strong and weak interactions would ultimately determine the final crystal structure of this compound.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination and Purity Assessment

The determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and quantifying their relative amounts.

For N-substituted proline derivatives, chiral HPLC is a widely used method. nih.govresearchgate.net The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The differential interaction between the enantiomers of the analyte and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. For proline derivatives containing a carboxyl group, hydrogen bonding interactions are often a dominant factor in chiral recognition. nih.gov

Chiral GC is another effective technique, particularly for volatile derivatives. sigmaaldrich.com For amino acids like proline, derivatization is usually necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com This often involves esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.com The resulting derivatives can then be separated on a chiral GC column, such as one containing a derivatized cyclodextrin. sigmaaldrich.com

A hypothetical chiral HPLC separation of the enantiomers of this compound is illustrated in the table below.

| Parameter | Value |

| Chromatographic Technique | Chiral HPLC |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | t_R1 |

| Retention Time (Enantiomer 2) | t_R2 |

| Resolution (R_s) | > 1.5 |

| Enantiomeric Excess (ee) | Calculated from the peak areas of the two enantiomers |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. The vibrational spectra of this compound would exhibit characteristic bands corresponding to the proline ring, the carboxylic acid group, and the difluoroethyl substituent.

The IR and Raman spectra of L-proline have been extensively studied. sid.irnih.gov These studies provide a basis for assigning the vibrational modes of this compound. The key functional groups and their expected vibrational frequencies are summarized in the table below. The introduction of the 2,2-difluoroethyl group will introduce new vibrational modes, most notably the C-F stretching vibrations, which are typically strong in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |

| Carboxylic Acid (zwitterionic) | COO⁻ asymmetric stretching | 1560 - 1650 | IR, Raman |

| COO⁻ symmetric stretching | 1300 - 1420 | IR, Raman | |

| Pyrrolidine Ring | C-H stretching | 2850 - 3000 | IR, Raman |

| CH₂ scissoring | ~1450 - 1480 | IR, Raman | |

| Ring vibrations | 800 - 1200 | Raman | |

| Ammonium (zwitterionic) | N-H stretching | 2500 - 3200 (broad) | IR |

| N-H bending | 1500 - 1600 | IR | |

| Difluoroethyl Group | C-F stretching | 1000 - 1200 | IR (strong) |

| CH₂ stretching | 2900 - 3000 | IR, Raman |

The complex vibrational spectrum of proline is influenced by its multiple conformers. nih.govunimi.it Similarly, the conformational flexibility of the 2,2-difluoroethyl group and its interaction with the proline ring in this compound could lead to a complex vibrational spectrum, providing insights into its conformational landscape.

Theoretical and Computational Investigations of 1 2,2 Difluoroethyl Proline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, stabilities, and a host of electronic properties with high accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of biological interest. For 1-(2,2-Difluoroethyl)proline, DFT calculations would typically be employed to determine its optimized ground-state geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Furthermore, DFT is used to calculate the molecule's total electronic energy, from which the enthalpy of formation can be derived. The electron-withdrawing nature of the two fluorine atoms on the ethyl group is expected to have a significant impact on the electronic properties of the proline ring. This inductive effect can influence the acidity of the carboxylic acid group and the basicity of the nitrogen atom, although in this N-substituted proline, the nitrogen is a tertiary amine.

| Property | Typical DFT Functional | Typical Basis Set | Expected Outcome |

| Optimized Geometry | B3LYP | 6-311++G(d,p) | Provides precise bond lengths, angles, and dihedrals. |

| Total Electronic Energy | M06-2X | cc-pVTZ | Allows for the calculation of relative stabilities and reaction energies. |

| Dipole Moment | B3LYP | 6-311++G(d,p) | Quantifies the polarity of the molecule. |

| Vibrational Frequencies | B3LYP | 6-31G(d) | Predicts the infrared spectrum and confirms the nature of stationary points (minima or transition states). |

Ab Initio Calculations for Conformational Preferences and Isomer Stability

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be crucial for accurately capturing subtle electronic effects that govern conformational preferences. For this compound, a key conformational feature is the pucker of the five-membered pyrrolidine (B122466) ring. The proline ring typically adopts one of two major puckered conformations: Cγ-endo (UP) or Cγ-exo (DOWN). The energy difference between these two states is generally small but can be influenced by substituents.

The bulky and electronegative 2,2-difluoroethyl group attached to the nitrogen atom will sterically and electronically influence the ring pucker equilibrium. Ab initio calculations can precisely quantify the energy difference between the endo and exo puckers of this compound. Furthermore, rotation around the N-CH2 bond of the difluoroethyl group introduces additional rotamers whose relative stabilities can be determined. These calculations are critical for understanding which conformations are most likely to be populated at equilibrium.

Analysis of Molecular Orbitals and Charge Distribution

The electronic character of this compound can be further understood by analyzing its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed across the molecule. For this compound, it is expected that the fluorine atoms will carry a significant partial negative charge, and the adjacent carbon and hydrogen atoms will have partial positive charges. This polarization will impact the molecule's intermolecular interactions and its interaction with biological targets.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed information about a few stable conformations, molecular mechanics and dynamics simulations are essential for exploring the broader conformational landscape of a flexible molecule like this compound, especially in a biological context.

Exploration of Conformational Landscapes and Energy Minima

Molecular mechanics (MM) methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates. These methods are computationally much faster than quantum mechanics, allowing for the exploration of a much larger conformational space.

A systematic conformational search for this compound would involve rotating all the rotatable bonds, including those in the difluoroethyl side chain and the puckering of the proline ring. This search would identify numerous low-energy conformations (energy minima) on the potential energy surface. The results of such a search would provide a comprehensive picture of the accessible conformations and their relative energies, as illustrated in the hypothetical data table below.

| Conformer | Ring Pucker | N-CH2 Dihedral (°) | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | 60 | 0.00 |

| 2 | Cγ-endo | 65 | 0.85 |

| 3 | Cγ-exo | 180 | 1.20 |

| 4 | Cγ-endo | 175 | 1.95 |

| 5 | Cγ-exo | -60 | 2.50 |

Influence of Solvent Effects on Preferred Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time, explicitly including solvent molecules. An MD simulation of this compound in a solvent like water would provide insights into how solvent interactions affect its conformational preferences.

In an aqueous environment, the molecule will adopt conformations that optimize its interactions with water molecules through hydrogen bonding and dipole-dipole interactions. The polar carboxylic acid group will be a primary site for hydrogen bonding with water. The difluoroethyl group, while not a strong hydrogen bond acceptor, will influence the local water structure due to its polar C-F bonds. MD simulations can track the populations of different ring puckers and side-chain rotamers in solution, revealing any solvent-induced shifts in the conformational equilibrium. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. The results from these simulations are crucial for understanding the behavior of this compound in biological systems, which are inherently aqueous.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Modeling

Computational modeling stands as an indispensable tool for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a commonly employed method for calculating NMR and IR spectra, providing a window into the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using DFT calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. Such calculations would typically involve geometry optimization of the molecule's various conformers, followed by the calculation of isotropic shielding constants. These shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The resulting data, as illustrated in the hypothetical table below, would be crucial for the structural elucidation of the compound and its derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Proline-Cα | 4.10 | 60.5 |

| Proline-Cβ | 2.15, 2.35 | 30.1 |

| Proline-Cγ | 1.90, 2.05 | 25.4 |

| Proline-Cδ | 3.30, 3.45 | 47.8 |

| Ethyl-C1' | 3.85 | 65.2 (t, J=25 Hz) |

| Ethyl-C2' | 6.10 (tt, J=55, 4 Hz) | 115.8 (t, J=240 Hz) |

| COOH | 12.5 | 175.3 |

Note: These are hypothetical values for illustrative purposes. Coupling patterns (t = triplet, tt = triplet of triplets) and coupling constants (J) are included for clarity.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are instrumental in identifying the characteristic vibrational modes of the molecule. For this compound, key vibrational modes would include the C-F stretches from the difluoroethyl group, the C=O stretch of the carboxylic acid, and various C-H and N-H bending and stretching modes within the proline ring. A hypothetical representation of these predicted frequencies is provided in the table below.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Proline Ring) | 2980-2880 |

| C=O stretch (Carboxylic Acid) | 1745 |

| C-F stretch | 1150, 1120 |

| C-N stretch | 1210 |

Note: These are hypothetical values for illustrative purposes.

Computational Studies on Reaction Mechanisms Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for its synthesis and for predicting its reactivity. Computational studies, particularly those employing DFT, can map out the potential energy surfaces of reactions, identifying transition states and intermediates.

Fluorinated proline derivatives are of interest as organocatalysts. organic-chemistry.org Computational analysis of catalytic cycles involving this compound would focus on identifying the transition states of the key steps, such as enamine formation in proline-catalyzed aldol (B89426) reactions. researchgate.netacs.org The geometry and energy of these transition states determine the reaction rate and stereoselectivity. A hypothetical transition state analysis for a proline-catalyzed reaction is outlined below.

Interactive Data Table: Hypothetical Transition State Analysis for a Catalytic Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Interacting Atoms |

|---|---|---|---|

| Enamine Formation | TS1 | 15.2 | N(proline) and C(carbonyl) |

| C-C Bond Formation | TS2 | 22.5 | C(enamine) and C(aldehyde) |

| Hydrolysis | TS3 | 12.8 | C(imine) and O(water) |

Note: These are hypothetical values for illustrative purposes.

Interactive Data Table: Hypothetical Energetic Profiles of Synthetic Routes

| Synthetic Route | Rate-Determining Step | Overall Reaction Energy (kcal/mol) |

|---|---|---|

| Route A: Nucleophilic substitution | SN2 displacement | -25.7 |

| Route B: Reductive amination | Imine formation | -18.3 |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Studies for Design Principles

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and its analogs, QSPR models could be developed to predict properties such as lipophilicity, acidity, and catalytic activity based on various molecular descriptors. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological indices. The insights gained from QSPR models can guide the design of new proline derivatives with desired properties. While specific QSPR studies on this compound are not currently available, the principles of such studies are well-established in the field of medicinal and materials chemistry.

Unable to Generate Article on "this compound" in Asymmetric Organocatalysis Due to Lack of Available Research Data

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is insufficient information to generate a detailed article on the chemical compound “this compound” focusing on its applications in asymmetric organocatalysis as per the provided outline.

Aldol Reactions (Intramolecular and Intermolecular)

Mannich Reactions and their Variants

Michael Additions to Enones and Related Acceptors

α-Aminoxylation and α-Amination Reactions

Asymmetric Carbon-Heteroatom Bond Forming Reactions

While a vast body of research exists on proline and its various other derivatives as highly effective organocatalysts in these transformations d-nb.infowikipedia.orgresearchgate.netillinois.eduwikipedia.org, no specific studies detailing the synthesis, application, and catalytic performance data for this compound in these contexts could be identified. The search did yield information on related fluorinated proline derivatives, such as C-terminal 2,2-difluoroethyl esters of N-acetylproline and (S)-(1-(2,2-difluoroethyl)pyrrolidin-2-yl)methanol, but these are structurally distinct from the subject compound and their data cannot be extrapolated to fulfill the specific requirements of the request. beilstein-journals.org

The strict adherence to the provided outline, which focuses solely on "this compound," and the requirement for detailed, informative, and scientifically accurate content, including data tables, cannot be met without available primary research on this specific compound. Therefore, the generation of the requested article is not possible at this time.

Applications in Asymmetric Organocatalysis Research

Catalytic Performance in Asymmetric Carbon-Heteroatom Bond Forming Reactions

Asymmetric Hydroxylations and Aminations

Asymmetric α-hydroxylation and α-amination of carbonyl compounds are fundamental reactions for creating chiral building blocks, such as α-hydroxy ketones and α-amino acids, which are prevalent in pharmaceuticals and natural products. Proline-based catalysts are well-established in promoting these transformations, typically using nitrosobenzene (B162901) for hydroxylation and azodicarboxylates for amination.

While specific studies detailing the use of 1-(2,2-Difluoroethyl)proline in these reactions are not yet prevalent in the literature, its structural features suggest a strong potential. The electron-withdrawing nature of the difluoroethyl group is expected to decrease the nucleophilicity of the key enamine intermediate. This modulation could influence the reaction rate and, crucially, the selectivity by altering the energy landscape of the competing transition states. For instance, in α-aminations, the catalyst must effectively control the facial selectivity of the enamine's attack on the electrophilic nitrogen source. The unique stereoelectronic environment created by the N-difluoroethyl group could offer distinct advantages in achieving high enantioselectivity.

Table 1: Representative Proline-Catalyzed Asymmetric α-Amination This table illustrates a typical proline-catalyzed reaction to provide context for the potential application of its difluoroethyl derivative. Data is representative of the parent catalyst system.

| Aldehyde Substrate | Azodicarboxylate | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | Dibenzyl azodicarboxylate | 99 | 97 |

| Butanal | Di-tert-butyl azodicarboxylate | 98 | >99 |

| Isovaleraldehyde | Diethyl azodicarboxylate | 92 | 96 |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic frameworks with high stereocontrol. Proline and its derivatives have been successfully employed as catalysts in various cycloadditions, including Diels-Alder and [3+2] reactions, by activating substrates through iminium ion formation.

Recent research has highlighted the utility of the 2,2-difluoroethyl moiety in the context of [3+2] cycloadditions, although in these initial studies, the group was appended to the substrate rather than the catalyst. For example, an organocatalytic enantioselective [3+2] cycloaddition was developed between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. This reaction efficiently produced complex dispiro-pyrrolidine derivatives with high yields and diastereoselectivity, and moderate to high enantioselectivity. The study underscores the compatibility of the difluoroethyl group within the transition state assembly of a complex cycloaddition.

These findings strongly suggest that this compound could be a highly effective catalyst for such reactions. By placing the difluoroethyl group on the catalyst, it would directly participate in defining the chiral environment during the key C-C bond-forming step, potentially offering a different and complementary handle for controlling stereoselectivity compared to its placement on the substrate.

Investigation of Catalytic Reaction Mechanisms and Transition State Structures

The efficacy of proline-based organocatalysts is rationalized through well-established mechanistic cycles involving key intermediates. For reactions with ketones or aldehydes, the catalyst's secondary amine forms an enamine (a nucleophile) or an iminium ion (an electrophile). The stereochemical outcome of the reaction is determined in the subsequent step, where this intermediate reacts with the other substrate. The transition state of this step is a highly organized assembly stabilized by various non-covalent interactions. mdpi.com

For this compound, the mechanism is expected to follow this general pathway, but with important modifications influenced by the fluorinated substituent. Density Functional Theory (DFT) calculations on related modified proline systems have shown that the geometry of the N-substituent and the carboxylic acid group are critical in determining facial selectivity. mdpi.com

The proposed transition state for a reaction catalyzed by this compound would involve:

Enamine/Iminium Formation: The difluoroethyl group's electron-withdrawing effect would render the proline nitrogen less basic, potentially affecting the rate and equilibrium of enamine/iminium formation.

Stereodetermining Step: In the transition state, the C-F bonds of the difluoroethyl group can participate in weak hydrogen bonds or other electrostatic interactions. Furthermore, the slightly acidic C-H bond on the difluoroethyl moiety could act as a hydrogen-bond donor, interacting with the substrate or an additive to further rigidify the transition state assembly. This additional interaction provides a powerful tool for enhancing stereochemical control compared to a simple alkyl substituent. Computational modeling would be invaluable in elucidating the precise nature of these interactions and predicting their impact on enantioselectivity.

Role of the 2,2-Difluoroethyl Moiety in Modulating Catalytic Activity and Selectivity

The 2,2-difluoroethyl group (–CH₂CHF₂) is not merely a passive structural element; it actively modulates the catalyst's properties through a combination of electronic and steric effects.

Key Properties and Their Catalytic Influence:

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This reduces the electron density on the proline nitrogen, impacting its nucleophilicity and basicity. This electronic tuning can be beneficial for preventing side reactions and can alter the reactivity profile of the enamine intermediate.

Lipophilic Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl carbon (–CHF₂) is more acidic than a typical alkyl C-H bond due to the adjacent electron-withdrawing fluorine atoms. This allows it to function as a "lipophilic hydrogen bond donor." In the confines of a catalytic transition state, this C-H group can form a stabilizing hydrogen bond with an acceptor group on the substrate (e.g., a nitro or carbonyl oxygen), an interaction not possible with a non-fluorinated N-alkyl proline. This additional, directional interaction can significantly enhance stereoselectivity by lowering the energy of the desired transition state relative to undesired ones.

Steric Profile and Solubility: The difluoroethyl group has a distinct steric profile that will influence the accessibility of the catalytic site. Furthermore, the introduction of fluorine can modify the catalyst's solubility in different organic solvents, which is a critical parameter for optimizing reaction conditions.

Table 2: Comparison of Physicochemical Properties of N-Substituents This table provides a conceptual comparison to illustrate the unique properties the 2,2-difluoroethyl group brings to the proline scaffold.

| N-Substituent | Electronic Effect | Key Non-Covalent Interaction | Expected Impact on Selectivity |

| -CH₃ (Methyl) | Weakly electron-donating | van der Waals | Baseline steric control |

| -CH₂Ph (Benzyl) | Weakly electron-withdrawing | π-stacking, van der Waals | Steric and potential π-interaction control |

| -CH₂CHF₂ (2,2-Difluoroethyl) | Strongly electron-withdrawing | Hydrogen-bond donation (C-H···X) | Enhanced control via electrostatic interactions |

Development of Supported or Recyclable Organocatalyst Systems

A significant challenge in homogeneous catalysis, including organocatalysis, is the separation of the catalyst from the reaction product, which is crucial for purification and catalyst recycling. Immobilizing the catalyst on a solid support is a common and effective strategy to address this issue. Proline and its derivatives have been successfully immobilized on various supports, including:

Polymers: Attachment to polystyrene resins or other polymers allows for simple filtration to recover the catalyst.

Silica (B1680970) Gel: Covalent tethering to silica provides a robust, easily separable catalyst.

Magnetic Nanoparticles: Immobilization on iron oxide nanoparticles enables magnetic separation of the catalyst from the reaction mixture.

While specific research on supported versions of this compound has not been reported, the established methodologies for proline immobilization are directly applicable. The synthesis would involve modifying the carboxylic acid group of this compound to create a linker for attachment to the desired support. The development of such a recyclable system would enhance the economic and environmental viability of using this specialized fluorinated catalyst in larger-scale applications, combining the benefits of high stereoselectivity with operational simplicity.

The Role of this compound in Metal-Catalyzed Asymmetric Synthesis: A Review of Available Research

An extensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the use of This compound as a chiral auxiliary or as a precursor for chiral ligands in metal-catalyzed asymmetric synthesis. While the parent compound, L-proline, and its numerous derivatives are cornerstones of modern asymmetric catalysis, the specific 2,2-difluoroethyl N-substituted variant does not appear in dedicated studies for the applications outlined below.

The introduction of fluorinated moieties, such as the difluoroethyl group, into ligand structures is a recognized strategy in catalyst design aimed at modifying steric and electronic properties. Fluorine's high electronegativity can influence the electron density at the metal center, potentially impacting catalyst activity, stability, and selectivity. However, the specific effects and applications of the this compound scaffold remain an unexplored area of research based on available data.

Role As Chiral Auxiliaries and Ligands in Metal Catalyzed Asymmetric Synthesis

Coordination Chemistry Studies of this compound Ligands with Transition Metals

The coordination chemistry of a ligand with a transition metal is fundamental to understanding its potential catalytic activity. soton.ac.uk These studies provide insights into bond formation, the stability of the resulting metal complexes, and the steric and electronic environment around the metal center. researchgate.net The coordination of L-proline and its various derivatives with transition metals like iron, cobalt, and nickel has been a subject of theoretical and experimental investigation. These studies have explored different binding modes, such as bidentate coordination through the carboxylate group.

Despite the general interest in fluorinated ligands and proline derivatives, there are no specific studies in the scientific literature detailing the coordination chemistry of this compound with any transition metals. The synthesis and characterization of such complexes, which would be a prerequisite for their application in catalysis, have not been reported. Research has been conducted on transition metal complexes with other fluorinated ligands, such as those based on 1,4,7-triazacyclononane (B1209588) with (2,2,2-trifluoroethyl)phosphinate arms, but these are structurally distinct from the proline-based ligand .

Mechanistic Studies of Metal-Catalyzed Reactions with this compound Ligands

Mechanistic studies of catalytic cycles are crucial for optimizing reaction conditions and for the rational design of new catalysts. Such studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling to elucidate the elementary steps of the reaction, identify the rate-determining step, and understand the origin of stereoselectivity.

Given the absence of reported applications of this compound in metal-catalyzed asymmetric epoxidation or dihydroxylation, and the lack of information on its coordination chemistry with transition metals, it is unsurprising that no mechanistic studies involving this specific ligand have been published. Mechanistic investigations are typically undertaken for catalytic systems that have demonstrated at least some level of competence. Without any foundational data on its catalytic activity or its interaction with metals, there has been no basis for pursuing detailed mechanistic work on this compound as a ligand in these contexts.

Contributions to Medicinal Chemistry Research Design Principles

Incorporation of Fluorine in Amino Acid Derivatives for Modulating Molecular Interactions in Chemical Systems

The strategic incorporation of fluorine into amino acid derivatives is a cornerstone of modern medicinal chemistry, primarily due to fluorine's unique properties that can profoundly influence molecular interactions. nih.govnih.gov Unlike hydrogen, fluorine is highly electronegative and has a slightly larger van der Waals radius, yet it is still considered relatively small. tandfonline.com This combination of properties allows fluorine to act as a versatile tool for modulating a molecule's physicochemical profile, including its lipophilicity, metabolic stability, and binding affinity for biological targets. bohrium.comresearchgate.net

The introduction of a difluoroethyl group onto the proline nitrogen, creating 1-(2,2-Difluoroethyl)proline, leverages these principles to fine-tune molecular behavior. The strong electron-withdrawing nature of the two fluorine atoms can alter the electron distribution across the entire molecule. tandfonline.com This modification can influence several types of non-covalent interactions that are critical for molecular recognition and binding:

Electrostatic and Dipole Interactions: The C-F bond possesses a significant dipole moment. In the case of a difluoroethyl group, the cumulative effect of two fluorine atoms creates a strong local dipole, which can engage in favorable dipole-dipole or charge-dipole interactions within a protein's binding pocket. researchgate.net

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in weak hydrogen bonds and other non-covalent interactions, especially when stronger acceptors are absent. researchgate.net The presence of the difluoroethyl group can also indirectly influence hydrogen bonding by altering the basicity of the proline nitrogen and the electronic character of nearby functional groups. tandfonline.com

Hydrophobic Interactions: Fluorination generally increases the lipophilicity of a molecule. nih.gov This enhanced hydrophobicity can strengthen interactions with nonpolar pockets in a target protein, contributing to improved binding affinity through the hydrophobic effect. mdpi.com

Modulation of pKa: The inductive effect of fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as the proline nitrogen. tandfonline.comnih.gov This change can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a receptor. nih.gov

| Property Influenced by Fluorination | Effect of the Difluoroethyl Group | Consequence for Molecular Interaction |

|---|---|---|

| Electronegativity | Creates a strong local dipole on the N-difluoroethyl moiety. | Enhances dipole-dipole and charge-dipole interactions with the target. researchgate.net |

| Lipophilicity | Increases the nonpolar character of the proline residue. | Strengthens hydrophobic interactions with nonpolar binding pockets. nih.gov |

| Basicity (pKa) | Reduces the basicity of the proline nitrogen due to strong inductive effects. | Alters ionization state at physiological pH, affecting solubility and electrostatic interactions. tandfonline.com |

| Metabolic Stability | Blocks potential sites of oxidative metabolism at the nitrogen. | Increases the biological half-life of the molecule. nih.gov |

Scaffold Design for Ligand-Receptor Binding Studies through Molecular Recognition Principles

Proline and its derivatives are highly valued as scaffolds in drug design because their rigid five-membered ring structure imparts significant conformational constraint on a molecule. sigmaaldrich.comnih.gov This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule has fewer conformations to adopt, potentially leading to higher binding affinity. The use of this compound as a scaffold builds upon this principle by introducing specific modifications that can be exploited for ligand-receptor binding studies.

Molecular recognition relies on the precise complementarity of shape, size, and chemical properties between a ligand and its receptor. Fluorinated proline analogs serve as excellent platforms for systematically probing these interactions. The difluoroethyl group on the proline nitrogen of this compound offers several advantages in scaffold design:

Vectorial Projection of Functionality: The N-difluoroethyl group projects away from the core proline ring in a defined vector. This allows medicinal chemists to attach other pharmacophoric groups to this moiety, knowing their approximate orientation relative to the rigid proline scaffold. This is crucial for mapping the topology of a binding site.

Probing Fluorine-Specific Interactions: The difluoroethyl group can be used to investigate whether interactions with fluorine are important for binding affinity. By comparing the binding of a ligand containing this compound with its non-fluorinated analog (N-ethylproline), researchers can quantify the contribution of the fluorine atoms to the binding energy. rsc.org

Creating Novel Chemical Space: The introduction of the difluoroethyl group creates a unique chemical entity that can access binding pockets and form interactions not possible with natural amino acids. This allows for the design of highly selective ligands that can differentiate between closely related receptors.

The design of such scaffolds is an iterative process, often involving the synthesis of a library of compounds where the proline scaffold is kept constant while peripheral functional groups are varied. This systematic approach, grounded in molecular recognition principles, allows for a detailed understanding of the structure-activity relationship (SAR) and the rational design of more potent and selective ligands. nih.gov

Research on Protein-Ligand Interactions Involving Fluorinated Proline Analogues via Computational Modeling and Binding Assays (focused on binding energetics)

Understanding the precise energetic contributions that drive the binding of a ligand to its protein target is fundamental to drug discovery. For ligands containing fluorinated proline analogues like this compound, a combination of computational modeling and experimental binding assays is employed to dissect the thermodynamics and kinetics of these interactions.

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide an atomic-level view of how a ligand interacts with its receptor. nih.gov These methods are crucial for rationalizing experimental findings and guiding the design of new molecules.

Force Field Development: Accurate simulations require specialized force fields that can correctly model the behavior of fluorinated compounds. Significant effort has been dedicated to parameterizing force fields to account for the unique electronic properties of the C-F bond, including its polarity and interactions with the surrounding environment. researchgate.net

Free Energy Calculations: Techniques such as alchemical free energy calculations can provide quantitative predictions of binding affinities (ΔG). researchgate.net These calculations can decompose the total binding energy into its enthalpic (ΔH) and entropic (ΔS) components, offering insights into what drives the binding event. For instance, the increased hydrophobicity of a fluorinated ligand might lead to a more favorable entropic contribution due to the release of ordered water molecules from the binding site.

Conformational Sampling: MD simulations can explore the conformational landscape of both the ligand and the protein upon binding. nih.gov This is particularly important for proline-containing peptides, as the simulations can reveal how the N-difluoroethyl group influences the proline ring pucker and the cis-trans isomerization of the preceding peptide bond, both of which can have significant energetic consequences. nih.govresearchgate.net

Experimental Binding Assays: These techniques provide macroscopic measurements of binding affinity and energetics, which are used to validate computational models.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). From these values, the change in entropy (ΔS) can be calculated.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the kinetics of binding in real-time. It provides the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be derived. This kinetic information is crucial for understanding the residence time of a drug on its target.

| Parameter | Description | Primary Method of Determination | Significance in Binding Energetics |

|---|---|---|---|

| ΔG (Gibbs Free Energy) | The overall energy change upon binding; determines binding affinity. | ITC, SPR, Free Energy Calculations | A more negative value indicates stronger binding. |

| ΔH (Enthalpy) | The change in heat content; reflects bond formation and breaking. | ITC | Favorable (negative) ΔH arises from optimal hydrogen bonding and van der Waals interactions. |

| ΔS (Entropy) | The change in disorder of the system upon binding. | Calculated from ΔG and ΔH (ITC) | Favorable (positive) ΔS is often driven by the hydrophobic effect and increased conformational freedom. |

| Kd (Dissociation Constant) | The concentration of ligand at which half the receptors are occupied. | SPR, ITC | A lower Kd indicates higher binding affinity. |

Strategies for Enhancing Molecular Stability and Conformational Constraint via Fluorination in Molecular Design

A significant challenge in drug design is ensuring that a molecule is stable enough to survive in the body and reach its target. Fluorination is a widely used strategy to enhance molecular stability, and the incorporation of this compound exemplifies this approach. nih.govnih.gov

Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage. nih.gov Many drugs are metabolized by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. By replacing hydrogen atoms with fluorine, these metabolically labile sites can be blocked. In this compound, the N-alkyl group is a potential site for N-dealkylation, a common metabolic pathway. The presence of the two fluorine atoms on the ethyl group makes this site more electron-deficient and sterically hindered, thus increasing its resistance to enzymatic degradation and potentially prolonging the drug's half-life. nih.govtandfonline.com

Conformational Constraint: Proline itself introduces a significant conformational constraint due to its cyclic nature. nih.govnih.gov Further substitution with fluorine can fine-tune these constraints.

Ring Pucker: The five-membered ring of proline is not flat but exists in two preferred puckered conformations, known as Cγ-endo and Cγ-exo. nih.govresearchgate.net While the N-difluoroethyl group is not directly on the ring, its steric bulk and electronic properties can influence the energetic preference for one pucker over the other. This bias in ring conformation can pre-organize the molecule into a shape that is more complementary to its target receptor, thereby enhancing binding affinity. ugent.bebiorxiv.org

Amide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. sigmaaldrich.com The energy barrier for interconversion between these two states is relatively high and is often a rate-limiting step in protein folding. sigmaaldrich.com The electronic nature of substituents on the proline ring is known to affect the cis/trans equilibrium. The electron-withdrawing difluoroethyl group on the nitrogen atom can influence the double-bond character of the amide bond, thereby altering the rotational barrier and the equilibrium ratio of cis and trans isomers. nih.gov Controlling this equilibrium is a powerful tool in designing molecules with specific three-dimensional structures.

Application in Peptidomimetic Design and Synthesis Research

Peptides are crucial signaling molecules in biology, but their use as drugs is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net Fluorinated amino acids, such as this compound, are valuable building blocks in the design of peptidomimetics. researchgate.net

When this compound is incorporated into a peptide sequence, the difluoroethyl group exerts several profound conformational effects that differ from fluorination on the proline ring.

Elimination of Hydrogen Bond Donor: The most immediate effect of N-alkylation is the replacement of the amide proton. This means that the proline residue can no longer act as a hydrogen bond donor, a critical consideration when mimicking peptide backbones where this hydrogen bond may be important for structure or binding. sigmaaldrich.com

Modulation of Cis/Trans Isomerism: The equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond is highly sensitive to the local environment. acs.org The steric and electronic properties of the N-difluoroethyl group can significantly alter this equilibrium. While aromatic residues preceding proline are known to stabilize the cis conformation through CH/π interactions, the bulky and electron-withdrawing difluoroethyl group would present a different set of interactions, likely influencing the conformational preference in a distinct manner. acs.org This allows for fine-tuning of the peptide's three-dimensional shape.

Influence on Proline Ring Pucker: As discussed previously, the N-substituent can influence the endo/exo pucker of the pyrrolidine (B122466) ring. nih.gov This, in turn, affects how the side chains of neighboring amino acids are oriented, which can be critical for receptor recognition. The gauche effect, an orbital interaction that often dictates the conformational preferences of fluorinated alkanes, would likely play a role in determining the preferred conformation of the difluoroethyl group relative to the proline ring. nih.gov

| Conformational Parameter | Effect of N-Difluoroethyl Group | Comparison to Ring-Fluorinated Prolines |

|---|---|---|

| Hydrogen Bonding | Eliminates N-H donor capability. | Ring fluorination does not affect the N-H bond. |

| Cis/Trans Isomerism (ω angle) | Influenced by steric and electronic effects of the N-substituent. | Strongly biased by the stereochemistry of fluorine on the ring (e.g., 4S-fluoro favors cis). biorxiv.org |

| Ring Pucker (endo/exo) | Indirectly influenced by the N-substituent's steric and electronic demands. | Directly and strongly controlled by the position and stereochemistry of fluorine on the ring. researchgate.net |

| Backbone Dihedrals (φ, ψ) | Restricted due to the steric bulk of the N-alkyl group. | Influenced by the ring pucker, which is in turn controlled by fluorination. |

The incorporation of non-standard amino acids like this compound into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for 1-(2,2-Difluoroethyl)proline

The broader application of this compound in various scientific domains is currently hampered by the limited availability and challenging multi-step syntheses of fluorinated amino acids. chemistryviews.org Future research will likely focus on developing more efficient, scalable, and sustainable methods for its synthesis. Key areas of investigation will include:

Continuous Flow Chemistry: This technology offers a promising alternative to traditional batch synthesis, providing advantages in safety, scalability, and the ability to handle unstable intermediates. chemistryviews.orgnih.gov A semi-continuous process, for instance, could start from the photooxidative cyanation of a corresponding fluorinated amine, followed by acid-mediated nitrile hydrolysis to yield the desired product. chemistryviews.org

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign reagents and solvents, and minimize waste generation is a critical goal. This includes exploring enzymatic or chemo-enzymatic methods that can offer high stereoselectivity under mild reaction conditions.

Novel Fluorinating Reagents: The exploration of new and safer fluorinating agents to introduce the difluoroethyl moiety is an ongoing area of research in organofluorine chemistry. rsc.org This could lead to more direct and efficient synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Continuous Flow Synthesis | Improved safety, scalability, and handling of unstable intermediates. chemistryviews.orgnih.gov | Initial setup costs and optimization of reaction parameters. |

| Biocatalytic Routes | High stereoselectivity, mild reaction conditions, and reduced environmental impact. | Enzyme stability, substrate scope, and cost of biocatalysts. |

| Late-Stage Fluorination | Introduction of the difluoroethyl group at a later stage of a synthetic sequence, allowing for rapid diversification. | Regio- and stereoselectivity of the fluorination step. |

Exploration of Expanded Catalytic Applications in Complex Chemical Transformations

Proline and its derivatives are well-established as versatile organocatalysts in a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. wikipedia.orgnih.gov The presence of the electron-withdrawing difluoroethyl group in this compound can significantly modulate its catalytic activity and selectivity. nih.gov Future research in this area will aim to:

Uncover Novel Reactivity: Investigate the use of this compound as a catalyst in previously unexplored asymmetric transformations, potentially leading to the discovery of new reaction pathways.

Catalysis of Complex Reactions: Apply this organocatalyst to the synthesis of complex, biologically active molecules and natural products, where high levels of stereocontrol are paramount. organic-chemistry.org

Mechanistic Studies: Conduct detailed mechanistic investigations to understand how the difluoroethyl group influences the transition state of the catalyzed reactions, thereby enabling the rational design of more efficient catalysts.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of catalyst design and synthesis. catalysis-summit.comdigitellinc.com These computational tools can accelerate the discovery and optimization of novel catalysts by analyzing vast datasets and identifying complex structure-activity relationships. youtube.comacs.org For this compound, future research directions include:

Predictive Catalyst Performance: Developing ML models to predict the enantioselectivity and reactivity of this compound and its derivatives in various organic reactions. arxiv.org This would enable the in silico screening of potential catalysts before their synthesis, saving time and resources.

Generative Algorithms for Catalyst Design: Employing generative AI algorithms to propose novel proline derivatives with enhanced catalytic properties based on desired performance criteria. catalysis-summit.com

Optimization of Synthesis Routes: Utilizing AI to analyze existing synthetic pathways and propose more efficient and sustainable routes for the production of this compound. arxiv.org

| AI/ML Application | Objective | Expected Outcome |

| Predictive Modeling | To forecast the catalytic performance of this compound derivatives. arxiv.org | Accelerated discovery of highly efficient and selective organocatalysts. |

| Generative Design | To propose novel catalyst structures with optimized properties. catalysis-summit.com | Expansion of the chemical space for proline-based organocatalysts. |

| Retrosynthetic Analysis | To identify optimal and sustainable synthetic routes. | More efficient and environmentally friendly production of the target compound. |

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of catalytic processes. Advanced spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states. sustainability-directory.comspectroscopyonline.com Future research will leverage these techniques to study reactions catalyzed by this compound:

In-Situ NMR Spectroscopy: Utilizing 19F NMR spectroscopy to monitor the progress of fluorination reactions and reactions catalyzed by fluorinated compounds in real-time. acs.orgresearchgate.net This can provide detailed information about the reaction kinetics and the formation of transient species.

Raman and Infrared Spectroscopy: Applying in-situ Raman and IR spectroscopy to probe the vibrational modes of reactants, intermediates, and products, offering a detailed picture of the molecular transformations occurring during the catalytic cycle. sustainability-directory.com

Mass Spectrometry: Employing advanced mass spectrometry techniques to identify and characterize reaction intermediates, even those present at very low concentrations.

Design and Synthesis of Photo-Switchable or Stimuli-Responsive this compound Derivatives

The development of catalysts whose activity can be controlled by external stimuli, such as light, is a rapidly growing area of research. rsc.orghu-berlin.de This "smart" catalysis allows for precise spatial and temporal control over chemical reactions. researchgate.netmdpi.com Future efforts in this domain will focus on:

Incorporation of Photochromic Units: Synthesizing derivatives of this compound that incorporate photo-responsive moieties, such as azobenzenes. rsc.orgmdpi.com Irradiation with light of specific wavelengths could then be used to reversibly alter the catalyst's conformation and, consequently, its activity and selectivity. nih.gov

Stimuli-Responsive Systems: Designing systems where the catalytic activity of this compound can be switched "on" or "off" in response to other stimuli like pH, temperature, or the presence of specific ions. mdpi.com

Addressing Challenges in Scalability and Atom Economy for Academic Research Methodologies

A significant hurdle in transitioning promising laboratory-scale syntheses to industrial applications is the challenge of scalability. chemrxiv.org Many academic methodologies, while elegant and effective on a small scale, are not practical for large-scale production due to factors such as cost, safety, and waste generation. Future research must address:

Process Optimization for Scale-Up: Developing robust and scalable synthetic routes for this compound that are amenable to kilogram-scale production. chemrxiv.org This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and simplifying purification procedures.

Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry and is essential for the development of sustainable chemical processes.

Interdisciplinary Research with Materials Science for Novel Functional Materials Applications (e.g., polymer scaffolds)

The unique properties of fluorinated compounds make them attractive building blocks for the creation of novel materials with advanced functionalities. nih.govresearchgate.net Interdisciplinary collaborations between organic chemists and materials scientists will be key to unlocking the potential of this compound in this area. Potential applications include:

Fluorinated Polymer Scaffolds: Incorporating this compound into polymer backbones to create materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific surface characteristics.

Biomaterials Engineering: Utilizing the unique conformational preferences and proteolytic stability of peptides containing fluorinated proline derivatives to design novel biomaterials for applications in tissue engineering and drug delivery. researchgate.net The introduction of fluorine can significantly influence protein folding and stability. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the 2,2-difluoroethyl group into proline derivatives?

- The 2,2-difluoroethyl moiety can be introduced via alkylation reactions using reagents like 2,2-difluoroethyl trifluoromethanesulfonate (a stable leaving group) under basic conditions. Nucleophilic substitution on proline’s secondary amine is typically performed in anhydrous solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) to minimize side reactions. Post-synthetic purification often involves chromatography or recrystallization .

- Key considerations : Monitor reaction progress via NMR to confirm substitution efficiency, as fluorine’s high NMR sensitivity enables real-time tracking .

Q. How should researchers characterize the structural integrity of 1-(2,2-Difluoroethyl)proline?

- Spectroscopic methods :

- and NMR : Identify proton environments near the difluoroethyl group (e.g., splitting patterns from vicinal fluorines).

- NMR : Confirm fluorine substitution (δ ~ -120 to -140 ppm for CF groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for CHFNO: 187.0754) .

- X-ray crystallography : Resolve stereochemistry and confirm spatial orientation of the difluoroethyl group .

Q. What physicochemical properties are critical for solubility and stability assessments?

- LogP : Fluorine’s electronegativity reduces hydrophobicity; experimental logP can be predicted using software like ACD/Labs (e.g., 1.2–1.5) .

- Aqueous solubility : Enhanced by proline’s zwitterionic nature but modulated by fluorinated groups. Conduct shake-flask experiments at pH 7.4 to mimic physiological conditions .

- Stability : Evaluate hydrolytic stability under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C) with HPLC monitoring .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence proline’s conformational dynamics in peptide scaffolds?

- The difluoroethyl group introduces steric and electronic effects that alter proline’s ring puckering (e.g., favoring C-endo or C-exo conformers). Use dynamic NMR or computational methods (DFT/MD simulations) to analyze ring puckering and backbone dihedral angles .

- Impact on peptides : Stabilizes β-turn structures in cyclic peptides, potentially enhancing target binding .

Q. What strategies optimize metabolic stability in fluorinated proline derivatives?

- Fluorine’s inductive effect reduces oxidative metabolism at adjacent carbons. Compare metabolic half-lives (e.g., liver microsomal assays) between this compound and non-fluorinated analogs. Use LC-MS/MS to identify metabolites and degradation pathways .

- Key finding : Fluorination at the ethyl group reduces CYP450-mediated oxidation, improving in vivo stability .

Q. How can docking studies elucidate the role of the difluoroethyl group in target binding?

- Perform molecular docking (e.g., AutoDock Vina) with fluorinated vs. non-fluorinated proline derivatives. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges to improve accuracy.

- Case study : In kinase inhibitors, the CF group may form dipole-dipole interactions with backbone carbonyls, enhancing binding affinity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Synthesize analogs with variations in fluorine substitution (e.g., monofluoro vs. difluoro) and proline stereochemistry. Test biological activity (e.g., IC in enzyme assays) and correlate with computational descriptors (e.g., electrostatic potential maps) .

- Data contradiction resolution : If conflicting activity trends arise, validate via isothermal titration calorimetry (ITC) to disentangle binding enthalpy/entropy contributions .

Methodological Notes

- Data reliability : Cross-validate experimental results (e.g., solubility, logP) with computational predictions (ACD/Labs, COSMO-RS) to address discrepancies .

- Safety protocols : Despite low flammability, handle fluorinated compounds in fume hoods due to potential toxicity (e.g., hepatotoxicity in preliminary in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.